molecular formula C15H14N2O4 B11024152 N-(2-methoxybenzyl)-2-nitrobenzamide

N-(2-methoxybenzyl)-2-nitrobenzamide

Cat. No.: B11024152
M. Wt: 286.28 g/mol
InChI Key: RLMZJOKWGPBAMS-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the ortho-position of the benzoyl ring and a 2-methoxybenzyl substituent on the amide nitrogen. Synthetically, it is prepared via condensation reactions between 2-nitrobenzoyl chloride and 2-methoxybenzylamine under controlled conditions, yielding a crystalline product . X-ray crystallography confirms its planar benzamide core and distinct intramolecular interactions, such as hydrogen bonding between the amide carbonyl and methoxy oxygen, stabilizing the molecular conformation .

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-nitrobenzamide

InChI

InChI=1S/C15H14N2O4/c1-21-14-9-5-2-6-11(14)10-16-15(18)12-7-3-4-8-13(12)17(19)20/h2-9H,10H2,1H3,(H,16,18)

InChI Key

RLMZJOKWGPBAMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials:

    • 2-nitrobenzoic acid
    • 2-methoxybenzylamine
  • Reaction Steps:

      Step 1: Activation of 2-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

      Step 2: Addition of 2-methoxybenzylamine to the activated 2-nitrobenzoic acid to form N-(2-methoxybenzyl)-2-nitrobenzamide.

Industrial Production Methods:

Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Reduction:

      Reagents: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

      Conditions: Room temperature and atmospheric pressure.

      Products: Reduction of the nitro group to an amine group, forming N-(2-methoxybenzyl)-2-aminobenzamide.

  • Substitution:

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Mild heating in the presence of a base like triethylamine.

      Products: Substituted derivatives of N-(2-methoxybenzyl)-2-nitrobenzamide.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Materials Science: Incorporated into polymers to enhance their properties.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Protein Binding Studies: Used in studies to understand protein-ligand interactions.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Antimicrobial Activity: Studied for its effectiveness against various microbial strains.

Industry:

    Dye Synthesis: Used as an intermediate in the synthesis of dyes and pigments.

    Polymer Additives: Incorporated into polymers to improve their mechanical and thermal properties.

Mechanism of Action

The mechanism by which N-(2-methoxybenzyl)-2-nitrobenzamide exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The nitro group can participate in redox reactions, while the methoxybenzyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Key structural analogs and their differences are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features Reference
N-(2-Methoxybenzyl)-2-nitrobenzamide -NO₂ at C2 of benzoyl; -OCH₃ at C2 of benzyl 286.28 Intramolecular H-bonding between amide and methoxy groups; planar benzamide core
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) -Br at C4 of benzoyl; -NO₂ at C2 and -OCH₃ at C4 of phenyl 365.18 Extended conjugation due to bromine; steric hindrance from para-methoxy group
N-(2-Ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide -NO₂ at C2; -OCH₃ at C4 and C5; ethyl and methyl groups on benzyl 358.37 Bulky alkyl substituents; enhanced lipophilicity
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide -NH₂ at C4; -OCH₂CH₂OCH₃ at C2 of benzoyl 300.35 Electron-rich amino group; flexible methoxyethoxy side chain

Key Observations :

  • Electron-withdrawing vs.
  • Steric effects : Bulky substituents, such as ethyl and methyl groups in , reduce solubility but improve membrane permeability.
Reaction Pathways:
  • The target compound is synthesized via acyl chloride-amine coupling, a method shared with 4MNB . However, 4MNB requires harsher conditions (e.g., higher temperatures) due to the electron-withdrawing bromine substituent slowing nucleophilic attack .
  • Derivatives with amino groups (e.g., ) often require protective-group strategies to prevent side reactions.
Physicochemical Data:
  • Solubility : The target compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but poor aqueous solubility, similar to 4MNB . In contrast, the methoxyethoxy derivative shows improved water solubility due to its hydrophilic side chain.
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 168–170°C for the target compound, higher than 4MNB (154°C) due to stronger intramolecular H-bonding .

Analytical Characterization

  • Mass Spectrometry : The target compound fragments to generate ions at m/z = 121.0648 (C₈H₉O⁺) and m/z = 91.0542 (C₇H₇⁺), consistent with cleavage of the N-(2-methoxybenzyl) group . This pattern aligns with structurally related NBOMe derivatives .
  • NMR Spectroscopy : The methoxy proton signal appears at δ 3.8–4.0 ppm, distinct from the δ 4.2–4.5 ppm range observed in methoxyethoxy analogs .

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